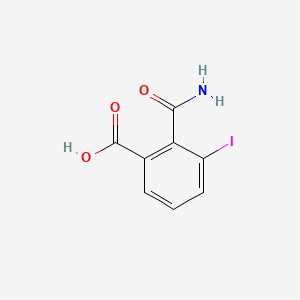

2-(Aminocarbonyl)iodobenzoic acid

Description

Structure

3D Structure

Properties

CAS No. |

71672-74-7 |

|---|---|

Molecular Formula |

C8H6INO3 |

Molecular Weight |

291.04 g/mol |

IUPAC Name |

2-carbamoyl-3-iodobenzoic acid |

InChI |

InChI=1S/C8H6INO3/c9-5-3-1-2-4(8(12)13)6(5)7(10)11/h1-3H,(H2,10,11)(H,12,13) |

InChI Key |

PVJJTWJZVYDIIC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)I)C(=O)N)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Aminocarbonyl Iodobenzoic Acid and Its Advanced Precursors

Strategic Approaches to the Preparation of 2-(Aminocarbonyl)iodobenzoic Acid

The primary route to synthesizing this compound, also known as 2-iodophthalamic acid, typically begins with a precursor molecule that already contains the core benzene (B151609) ring with adjacent functional groups. A common and effective strategy involves the modification of 2-iodobenzoic acid. This precursor undergoes amidation of the carboxylic acid group to form the desired aminocarbonyl group.

Another strategic approach is the Sandmeyer reaction, which utilizes an aminobenzoic acid derivative as the starting material. youtube.com For instance, starting with a compound like 2-aminobenzoic acid, a diazotization reaction is performed, followed by the introduction of iodine to yield an iodobenzoic acid derivative. youtube.comchemicalbook.com Subsequent functional group manipulations can then lead to the final product. The choice of strategy often depends on the availability and cost of starting materials, as well as the desired scale of the synthesis.

Precursor Chemistry and Reaction Pathways for Synthesis

The synthesis of this compound is fundamentally reliant on the chemistry of its precursors. A key precursor is 2-iodobenzoic acid, which can be synthesized from anthranilic acid through a diazotization reaction followed by substitution with potassium iodide. youtube.comchemicalbook.com In this process, the amino group of anthranilic acid is converted into a diazonium salt, which is then displaced by an iodide ion. youtube.com

An alternative pathway to a related structure, phthalimide (B116566), involves heating phthalic anhydride (B1165640) with aqueous ammonia (B1221849) or by fusing the anhydride with ammonium (B1175870) carbonate. byjus.com Phthalimide itself can be a precursor to anthranilic acid via the Hofmann degradation. byjus.com The synthesis of phthalide, another related structure, can be achieved by the reduction of phthalimide using zinc dust. orgsyn.org

Furthermore, the synthesis of 4-carboxyphthalimide, a positional isomer of the precursors to our target molecule, can be achieved through the nitration of phthalimide to form 4-nitrophthalimide (B147348), followed by subsequent reactions. orgsyn.org The nitration is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid. orgsyn.org The resulting 4-nitrophthalimide can then be a versatile intermediate for various derivatives. orgsyn.orgnih.govresearchgate.netresearchgate.net

Optimization of Reaction Conditions and Yields

The efficiency of synthesizing this compound and its precursors is highly dependent on the optimization of reaction conditions. This includes factors such as temperature, reaction time, choice of solvent, and the use of catalysts.

For instance, in the synthesis of 2-iodobenzoic acid from anthranilic acid via the Sandmeyer reaction, temperature control is critical during the diazotization step, which is typically performed at low temperatures (below 10°C) to ensure the stability of the diazonium salt. youtube.comchemicalbook.com The subsequent reaction with potassium iodide is often heated to drive the reaction to completion. youtube.com

In the synthesis of 2-iodosobenzoic acid (IBA) from 2-iodobenzoic acid, the use of Oxone® as an oxidizing agent in an aqueous solution at room temperature has been shown to be an efficient method. nih.gov The optimization of this reaction has been studied, including the effects of temperature and the amount of Oxone® used, which can significantly impact the yield of the final product. nih.gov

The table below summarizes the reaction conditions for the synthesis of 2-iodobenzoic acid from 2-iodobenzaldehyde, showcasing the impact of different catalysts and conditions on the yield.

| Aldehyde (Substrate) | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Iodobenzaldehyde | Ag/C3N4 (10 mol%) | NaOH (1 equiv) | H2O | 50 | 10 | 77 |

This data is based on a general procedure for the oxidation of aldehydes and may require further optimization for this specific substrate. chemicalbook.com

Green Chemistry Principles in Synthetic Routes

The application of green chemistry principles is becoming increasingly important in the synthesis of chemical compounds, including this compound and its precursors. The goal is to develop more environmentally benign and sustainable synthetic methods.

One key aspect of green chemistry is the use of safer solvents and reagents. For example, the use of water as a solvent in the synthesis of 2-iodosobenzoic acid using Oxone® is a significant step towards a greener process. nih.gov This avoids the use of volatile organic compounds (VOCs) that are often harmful to the environment.

Another principle of green chemistry is the development of catalytic reactions, which can reduce the amount of waste generated. The use of organocatalysts and metal-free oxidation methods are examples of this approach. nih.gov For instance, the oxidation of 2-iodobenzoic acid to 2-iodosobenzoic acid can be achieved using Oxone® without the need for heavy metal catalysts. nih.gov

Furthermore, the development of one-pot syntheses and reactions that proceed at ambient temperature can also contribute to a greener synthetic route by reducing energy consumption and minimizing the number of purification steps required.

Elucidation of Reaction Mechanisms and Reactivity Profiles

Mechanistic Pathways of Oxidation and Functionalization via Related Iodine(III) Species

While direct studies on the oxidation and functionalization of 2-(aminocarbonyl)iodobenzoic acid to form stable iodine(III) species are not extensively documented, the behavior of the closely related 2-iodobenzoic acid provides a strong model for its reactivity. The oxidation of 2-iodobenzoic acid to 2-iodosobenzoic acid (IBA), a cyclic hypervalent iodine(III) compound, is a well-established process. This transformation is typically achieved using strong oxidizing agents such as Oxone® (potassium peroxymonosulfate). nih.gov The carboxylic acid group plays a crucial role by acting as an intramolecular ligand, stabilizing the resulting iodine(III) center. nih.gov

The general mechanism for such oxidations is believed to involve the initial oxidation of the iodine atom. In the case of this compound, it is anticipated that oxidation would similarly lead to a cyclic hypervalent iodine(III) species, where the carboxyl group participates in the formation of a benziodoxolone-type structure. The aminocarbonyl group would remain as a spectator substituent on the aromatic ring during this initial oxidation.

Once formed, these iodine(III) species can participate in a variety of functionalization reactions. For instance, hypervalent iodine(III) reagents are known to mediate oxidative functionalizations of organic substrates. organic-chemistry.org These reactions often proceed through ligand exchange at the iodine(III) center followed by reductive elimination. The specific pathways and the nature of the products would be highly dependent on the substrate and reaction conditions.

Role as a Precursor to Hypervalent Iodine(V) Reagents (e.g., IBX)

One of the most significant applications of 2-iodobenzoic acid is its role as a precursor to the powerful and versatile hypervalent iodine(V) oxidizing agent, 2-iodoxybenzoic acid (IBX). wikipedia.orgchemicalbook.com The synthesis of IBX is typically accomplished by the oxidation of 2-iodobenzoic acid with potent oxidizing agents like potassium bromate (B103136) in sulfuric acid or, more commonly and safely, with Oxone® in water. chemicalbook.com

Given this precedent, this compound is a logical precursor to a substituted IBX derivative. The oxidation would proceed from the iodine(I) state directly to the iodine(V) state, forming a 2-carbamoyl-6-iodylbenzoic acid. The reaction mechanism for the oxidation of 2-iodobenzoic acid to IBX involves the formation of the iodine(V) oxide. It is expected that the aminocarbonyl group at the ortho position would influence the properties of the resulting IBX derivative, potentially affecting its solubility and reactivity. The presence of the amide functionality could modulate the electronic nature of the aromatic ring and introduce steric factors that might alter the oxidizing power and selectivity of the reagent.

The general preparation of IBX from 2-iodobenzoic acid using Oxone is a robust and environmentally friendly procedure. A similar approach would likely be applicable for the synthesis of the aminocarbonyl-substituted IBX, as outlined in the following table:

| Precursor | Oxidizing Agent | Product |

| 2-Iodobenzoic acid | Oxone® | 2-Iodoxybenzoic acid (IBX) |

| This compound | Oxone® (projected) | 2-Carbamoyl-6-iodylbenzoic acid |

Intramolecular Cyclization Pathways and Stereochemical Considerations

The presence of the aminocarbonyl group ortho to the iodine atom in this compound introduces the potential for intramolecular cyclization reactions. While specific studies on the cyclization of this exact molecule are scarce, related transformations of 2-iodobenzamides provide valuable insights. For example, N-substituted 2-iodobenzamides have been shown to undergo copper-catalyzed domino reactions with enaminones to form quinazolinones. This demonstrates the ability of the amide nitrogen to act as a nucleophile in intramolecular ring-forming processes.

Furthermore, palladium-catalyzed intramolecular cyclization of 2-iodobenzamides bearing a 2-oxoethyl group on the nitrogen atom leads to the formation of 3-acyl isoindolin-1-ones. This type of cyclization involves the formation of a new carbon-carbon bond between the aromatic ring and the enolate of the acyl group, followed by reductive elimination from the palladium center.

In the case of this compound, intramolecular cyclization could potentially occur through the nucleophilic attack of the amide nitrogen onto an activated form of the carboxylic acid, leading to a cyclic imide structure. Alternatively, under conditions that promote the formation of a nitrene or a related reactive nitrogen species from the amide, intramolecular C-H insertion or addition to the aromatic ring could lead to the formation of novel heterocyclic systems.

Stereochemical considerations would be paramount in such cyclizations, especially if the amide nitrogen is substituted with a chiral auxiliary or if the cyclization creates new stereocenters. The geometry of the transition state, influenced by the substituents on the aromatic ring and the reacting partners, would determine the stereochemical outcome of the reaction.

Influence of Electronic and Steric Factors on Reactivity

The reactivity of this compound is significantly influenced by the electronic and steric effects of the ortho-disposed aminocarbonyl and carboxyl groups.

Steric Effects: The presence of two substituents ortho to the iodine atom creates significant steric hindrance. This steric crowding can have a profound impact on reactivity. In some cases, steric strain can be a driving force for reactions that lead to its relief. For example, the abstraction of the iodine atom by radicals has been shown to be more efficient in ortho-substituted iodobenzenes due to the release of steric strain in the transition state. Computational studies on the oxidation of alcohols by IBX have suggested that steric repulsion between the substrate and the ortho-hydrogen of IBX can influence the reaction rate. chemicalbook.com Replacing this hydrogen with a bulkier group could potentially accelerate the reaction. Therefore, the aminocarbonyl group in a substituted IBX derived from this compound would likely play a significant role in modulating its reactivity profile.

The combination of these electronic and steric factors will ultimately govern the specific reaction pathways and efficiencies for oxidation, functionalization, and cyclization reactions involving this compound and its derivatives.

Applications in Advanced Organic Synthesis

Utilization in Selective Oxidation Reactions

The 2-iodobenzamide (B1293540) framework is a cornerstone for the development of catalytic systems for selective oxidation reactions. In particular, N-substituted 2-iodobenzamides have been demonstrated to be effective pre-catalysts for the oxidation of alcohols to a range of valuable products, including aldehydes, ketones, and carboxylic acids. nih.govwikipedia.org These reactions typically employ a terminal oxidant, such as Oxone (a potassium triple salt containing potassium peroxymonosulfate), to regenerate the active hypervalent iodine(V) species in situ. wikipedia.org

A key advantage of using 2-iodobenzamide derivatives is the ability to perform these oxidations under mild conditions, often at room temperature. nih.gov This is a significant improvement over traditional methods that may require harsh conditions or stoichiometric amounts of heavy metal oxidants. The reaction mechanism involves the oxidation of the iodine(I) center of the 2-iodobenzamide to a hypervalent iodine(V) species, which then orchestrates the oxidation of the alcohol substrate. The reduced iodobenzamide is then re-oxidized by the terminal oxidant, completing the catalytic cycle. wikipedia.org

The substitution pattern on the benzamide (B126) can influence the reactivity and efficiency of the catalyst. For instance, studies have shown that certain substituents can enhance the catalytic activity, allowing for lower catalyst loadings and faster reaction times. nih.gov

Table 1: Examples of 2-Iodobenzamide Catalyzed Oxidations

| Substrate | Catalyst | Oxidant | Product | Reference |

| Primary Alcohol | N-isopropyl-2-iodobenzamide | Oxone | Carboxylic Acid | nih.govnih.gov |

| Secondary Alcohol | N-isopropyl-2-iodobenzamide | Oxone | Ketone | nih.govnih.gov |

| Tetrahydrofuran-2-methanol | N-isopropyl-2-iodobenzamide | Oxone | γ-lactone | nih.gov |

Applications in C-H Activation and Functionalization

The transformation of unactivated C-H bonds into new functional groups is a paramount goal in organic synthesis. Hypervalent iodine reagents, which can be derived from precursors like 2-(aminocarbonyl)iodobenzoic acid, have become indispensable tools in this field. These reagents can mediate or catalyze a variety of C-H functionalization reactions, including halogenations and arylations. nih.gov

One notable strategy involves the in-situ generation of reactive, non-symmetric iodanes from stable precursors like PhI(OAc)₂ and an anion source. This approach allows for the site-selective functionalization of arenes and heteroarenes. For example, medicinally relevant molecules can be selectively chlorinated at the para-position under mild conditions. nih.gov This method showcases the ability of hypervalent iodine chemistry to achieve high selectivity in complex molecular settings.

Furthermore, the direct light activation of hypervalent iodine reagents, such as ethynylbenziodoxolones, has been shown to promote the oxidative C-H alkynylation of arylcyclopropanes. researchgate.netrsc.org This catalyst-free method demonstrates the potential for developing novel and sustainable C-H functionalization strategies.

Catalytic Roles and Collaborative Reagent Systems

As highlighted in the context of selective oxidations, 2-iodobenzamides primarily function as pre-catalysts. Their catalytic activity is realized through a collaborative system involving a terminal oxidant. This in-situ generation of the active hypervalent iodine species is a key feature that enhances the practicality and safety of these reactions, avoiding the need to handle potentially unstable or explosive isolated hypervalent iodine compounds. wikipedia.org

The collaboration between the 2-iodobenzamide derivative and the co-oxidant allows for a catalytic cycle where the iodine species is continuously regenerated. This approach is not only more atom-economical but also broadens the scope of possible transformations. The choice of solvent and the specific structure of the 2-iodobenzamide can be fine-tuned to optimize the reaction conditions for a particular substrate. nih.gov

Contributions to Complex Molecule Synthesis

The methodologies developed around the 2-iodobenzamide scaffold have made significant contributions to the synthesis of complex molecules, particularly heterocyclic structures that are prevalent in pharmaceuticals and natural products.

For instance, N-substituted 2-iodobenzamides are key reactants in copper-catalyzed domino reactions with enaminones to produce quinazolinones. rsc.org This transformation proceeds through a cascade of reactions including an Ullmann-type coupling, a Michael addition, and a retro-Mannich reaction, efficiently constructing the fused heterocyclic system.

In a similar vein, one-pot copper-catalyzed tandem reactions of 2-iodobenzamide derivatives with 2-iodobenzylcyanides have been developed for the synthesis of benzopyridoindolone derivatives. nih.gov These complex scaffolds are present in clinically active topoisomerase I inhibitors. The ability to construct multiple rings and functional groups in a single operation highlights the power of these tandem strategies in streamlining the synthesis of intricate molecular architectures.

Integration into Multicomponent and Cascade Reactions

Multicomponent reactions (MCRs) and cascade (or domino) reactions are powerful strategies in organic synthesis that allow for the construction of complex molecules from simple starting materials in a single pot. organic-chemistry.org The 2-iodobenzamide moiety has proven to be a valuable component in the design of such efficient synthetic sequences.

The aforementioned synthesis of quinazolinones from N-substituted 2-iodobenzamides and enaminones is a prime example of a cascade reaction. rsc.org This process involves the sequential formation of multiple chemical bonds under a single set of reaction conditions, leading to a significant increase in molecular complexity in one step.

Furthermore, an iodine-mediated one-pot cascade reaction of 2′-bromoacetophenones with 2-aminobenzamides has been reported for the synthesis of tryptanthrin (B1681603) derivatives, which involves the in-situ formation of a 2-bromoarylglyoxal that then undergoes cyclocondensation. chemrxiv.org While not directly involving this compound, this illustrates the broader utility of iodo-amides in orchestrating complex reaction cascades for the synthesis of valuable heterocyclic compounds.

Design and Synthesis of Derivatives and Analogues

Preparation of Functionalized 2-(Aminocarbonyl)iodobenzoic Acid Derivatives

The functionalization of this compound can be achieved at the amide nitrogen, the carboxylic acid, or the aromatic ring, allowing for the introduction of a wide array of substituents.

N-Functionalization: The amide nitrogen can be readily alkylated or arylated to produce N-substituted 2-iodobenzamides. These reactions typically involve the reaction of 2-iodobenzoic acid with a primary or secondary amine in the presence of a coupling agent or by converting the carboxylic acid to an acid chloride followed by reaction with the amine. A variety of N-alkyl and N-aryl 2-iodobenzamides have been synthesized using these methods. rsc.orgresearchgate.net For instance, the activation of amides with triflic anhydride (B1165640) (Tf2O) in the presence of 2-fluoropyridine (B1216828) allows for the transfer of the alkyl group from the amide nitrogen, providing a novel route to N-substituted compounds. rsc.org

Modification of the Carboxyl Group: The carboxylic acid group can be converted into esters or other derivatives using standard esterification procedures. For example, reaction with alcohols in the presence of an acid catalyst yields the corresponding esters.

Functionalization of the Aromatic Ring: The aromatic ring can be further functionalized through electrophilic aromatic substitution reactions, although the directing effects of the existing substituents must be considered. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a powerful tool for introducing new carbon-carbon bonds at the aromatic ring, often by replacing the iodine atom. libretexts.orgnih.gov

| Derivative Type | Synthetic Method | Key Reagents | Reference |

| N-Alkyl/Aryl-2-iodobenzamides | Amidation | Coupling agents (e.g., DCC, EDC), or conversion to acid chloride (SOCl₂) followed by amine addition. | rsc.orgresearchgate.net |

| Esters of 2-iodobenzoic acid | Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | General knowledge |

| Biaryl derivatives | Suzuki-Miyaura Coupling | Boronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base | libretexts.orgnih.gov |

Chiral Derivatives and Enantioselective Transformations

The synthesis of chiral derivatives of this compound is of significant interest, particularly for applications in asymmetric catalysis and medicinal chemistry. The creation of stereogenic centers can be achieved through the use of chiral auxiliaries, chiral reagents, or catalytic enantioselective methods.

A key area of development has been the synthesis of atropisomeric benzamides, where restricted rotation around the Ar-C(O) bond leads to axial chirality. The enantioselective synthesis of such compounds has been achieved through peptide-catalyzed electrophilic bromination of related benzamides, where the initial bromination step is both regioselective and stereochemistry-determining. nih.gov While this method has been demonstrated on benzamides, its application to 2-iodobenzamides could provide a route to chiral, non-racemic iodo-substituted atropisomers. Subsequent metal-halogen exchange reactions on these chiral products could allow for the introduction of other functionalities while retaining the stereochemical integrity. nih.gov

Furthermore, palladium-catalyzed C-H activation using chiral ligands has emerged as a powerful tool for the enantioselective synthesis of N-N atropisomers, such as structurally diverse indole-pyrrole atropisomers. nih.gov This strategy could potentially be adapted for the synthesis of chiral C-N atropisomers derived from this compound.

| Chiral Derivative Type | Synthetic Approach | Key Features | Reference |

| Atropisomeric Benzamides | Peptide-catalyzed electrophilic halogenation | Regio- and stereoselective halogenation to create axial chirality. | nih.gov |

| N-N Atropisomers | Palladium-catalyzed enantioselective C-H activation | Use of chiral ligands to control the stereochemistry of the C-N bond formation. | nih.gov |

Structure-Reactivity Relationship Studies of Analogues

Understanding the relationship between the structure of this compound analogues and their reactivity is crucial for optimizing their use in synthesis. The electronic and steric properties of substituents on the aromatic ring and the amide group can significantly influence the outcome of chemical reactions.

In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the nature of the substituents on the benzamide (B126) ring plays a critical role. Electron-withdrawing groups on the aromatic ring can enhance the reactivity of the aryl iodide towards oxidative addition to the palladium catalyst. Conversely, bulky substituents at the ortho position can hinder the reaction. The reactivity of the coupling partners is a key consideration, with electron-deficient 2-heterocyclic boronates often presenting challenges in traditional Suzuki couplings. organic-chemistry.org The use of copper(I) co-catalysts has been shown to greatly enhance the yields of such difficult couplings, suggesting a potential strategy for improving the efficiency of reactions involving this compound derivatives. organic-chemistry.org

Microwave-assisted synthesis has also been explored to improve the efficiency of reactions involving related structures. For instance, microwave irradiation has been shown to accelerate Suzuki coupling reactions of aryl perfluoro-octylsulfonates with boronic acids, highlighting a potential avenue for enhancing the reactivity of this compound derivatives in similar transformations. nih.gov

| Reaction Type | Structural Influence | Effect on Reactivity | Reference |

| Suzuki-Miyaura Coupling | Electronic effects of ring substituents | Electron-withdrawing groups can increase reactivity. | libretexts.orgnih.gov |

| Suzuki-Miyaura Coupling | Steric hindrance | Bulky ortho-substituents can decrease reactivity. | libretexts.org |

| Suzuki-Miyaura Coupling | Nature of boronate partner | Electron-deficient heterocyclic boronates are less reactive. | organic-chemistry.org |

Heterocyclic Incorporations and Advanced Scaffolds

This compound and its derivatives are valuable precursors for the synthesis of a variety of heterocyclic compounds and advanced molecular scaffolds. The presence of the ortho-iodo and amide functionalities allows for intramolecular cyclization reactions to form fused ring systems.

Quinazolinones: N-Substituted 2-iodobenzamides can undergo copper-catalyzed domino reactions with enaminones to produce quinazolinones. rsc.org This transformation proceeds through an Ullmann-type coupling, a Michael addition, and a retro-Mannich reaction. Microwave-assisted iron-catalyzed cyclization of substituted 2-halobenzoic acids with amidines in water also provides an efficient and environmentally friendly route to quinazolinones. rsc.orgnih.govnih.gov

Benzimidazoles: The synthesis of 2-substituted benzimidazoles can be achieved through the reaction of o-phenylenediamines with various reagents. fao.orgresearchgate.net While not a direct cyclization of this compound, its derivatives can be precursors to the necessary starting materials for benzimidazole (B57391) synthesis. For instance, 2-hydrazinobenzimidazoles have been synthesized and shown to possess anti-tumor activity. researchgate.net

Isoquinolones and Phenanthridinones: Palladium-catalyzed annulation of internal alkynes with N-alkyl or N-aryl benzamides provides a route to isoquinolones. researchgate.netrsc.org Similarly, the palladium-catalyzed annulation of arynes by substituted o-halobenzamides leads to the formation of N-substituted phenanthridinones in a single step. nih.gov Copper-catalyzed intramolecular C-H aminative cyclization of 2-alkyl-N-arylbenzamides offers another efficient method for synthesizing N-aryl-isoindolinones. organic-chemistry.org

| Heterocycle | Synthetic Strategy | Catalyst/Reagents | Reference |

| Quinazolinones | Copper-catalyzed domino reaction | Cu catalyst, Enaminones | rsc.org |

| Quinazolinones | Microwave-assisted iron-catalyzed cyclization | Fe catalyst, Amidines, Microwave | rsc.orgnih.govnih.gov |

| Benzimidazoles | Condensation reactions | o-Phenylenediamines | fao.orgresearchgate.net |

| Isoquinolones | Palladium-catalyzed annulation | Pd catalyst, Internal alkynes | researchgate.netrsc.org |

| Phenanthridinones | Palladium-catalyzed annulation | Pd catalyst, Arynes | nih.gov |

| N-Aryl-isoindolinones | Copper-catalyzed C-H aminative cyclization | Cu catalyst | organic-chemistry.org |

Advanced Spectroscopic and Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the molecular structure of 2-(Aminocarbonyl)iodobenzoic acid. While standard 1D ¹H and ¹³C NMR provide fundamental information, more advanced techniques offer deeper structural insights.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in unambiguously assigning proton and carbon signals, especially in complex regions of the spectrum. These methods reveal connectivity between atoms, helping to confirm the relative positions of the aminocarbonyl, iodo, and carboxylic acid groups on the benzene (B151609) ring.

Solid-State NMR (ssNMR): Given that this compound is a solid at room temperature, ssNMR provides valuable information about its structure and dynamics in the solid state. This technique can reveal details about intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and amide protons, which are crucial for understanding its crystal packing. nih.gov Studies on related benzoic acid derivatives have demonstrated the utility of ssNMR in probing the adsorption and interaction of these molecules with surfaces, a principle that can be extended to understand the behavior of this compound in various environments. nih.gov

| NMR Data for a Related Compound (2-Iodobenzoic Acid) | |

| Nucleus | Chemical Shift (ppm) |

| ¹H | 7.16 (t), 7.42 (t), 7.90 (d), 7.98 (d) |

| ¹³C | 94.5, 128.2, 131.0, 132.8, 141.7, 172.1 |

| Note: Data for the related compound 2-iodobenzoic acid is provided for illustrative purposes. Specific shifts for this compound would differ due to the presence of the aminocarbonyl group. |

Mass Spectrometric Analysis (High-Resolution MS, Fragmentation Studies)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecule. This is critical for confirming the identity of the compound and distinguishing it from isomers or impurities. For instance, the calculated exact mass of this compound (C₈H₆INO₃) is 278.9443 Da. HRMS can confirm this mass with a high degree of precision.

Fragmentation Studies: Techniques such as tandem mass spectrometry (MS/MS) are used to study the fragmentation pathways of the protonated or deprotonated molecule. By analyzing the fragment ions, it is possible to deduce the connectivity of the atoms within the molecule. For example, common fragmentation patterns for benzoic acid derivatives include the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH). The fragmentation of this compound would likely show characteristic losses related to the aminocarbonyl and iodo substituents. Studies on related compounds like 2-aminobenzoic acid have utilized MS for glycan mapping, showcasing the versatility of the technique. nih.gov

| Mass Spectrometry Data for a Related Compound (2-Iodobenzoic Acid) | |

| Technique | Observation |

| Electron Ionization (EI) | Molecular ion peak at m/z 248, corresponding to [M]⁺. massbank.jp |

| Major fragment at m/z 231, corresponding to the loss of OH. massbank.jp | |

| Other fragments at m/z 203, 127, 76, and 65. massbank.jp | |

| Note: Fragmentation data for the related compound 2-iodobenzoic acid is provided for illustrative purposes. The fragmentation of this compound would exhibit different patterns. |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of this compound in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the crystal lattice can be constructed.

This technique provides precise information on:

Bond lengths and angles: Confirming the geometry of the molecule.

Conformation: Determining the spatial orientation of the aminocarbonyl and carboxylic acid groups relative to the benzene ring.

Intermolecular interactions: Revealing the details of hydrogen bonding and other non-covalent interactions that govern the crystal packing. For example, it can show how the amide and carboxylic acid groups of neighboring molecules interact to form dimers or extended networks.

Studies on related compounds, such as derivatives of 2-iodoxybenzoic acid, have utilized X-ray crystallography to reveal complex coordination geometries. rsc.org This highlights the power of this technique in providing unambiguous structural data.

Vibrational Spectroscopy (FTIR, Raman) for Bonding Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of the molecule, which are characteristic of specific chemical bonds and functional groups.

FTIR Spectroscopy: FTIR is particularly sensitive to polar bonds and is excellent for identifying the characteristic stretching and bending vibrations of the functional groups in this compound. Key expected vibrational bands include:

O-H stretch of the carboxylic acid, typically a broad band.

N-H stretches of the primary amide.

C=O stretches of both the carboxylic acid and the amide (amide I band).

N-H bending of the amide (amide II band).

C-N stretch of the amide.

C-I stretch .

Aromatic C-H and C=C stretches .

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. It can provide valuable information about the aromatic ring vibrations and the C-I bond. The combination of FTIR and Raman spectra offers a more complete picture of the vibrational properties of the molecule. researchgate.netdaneshyari.comresearchgate.net

| Characteristic IR Frequencies for Related Functional Groups | |

| Functional Group | Vibrational Mode |

| Carboxylic Acid | O-H stretch |

| C=O stretch | |

| Amide | N-H stretch |

| C=O stretch (Amide I) | |

| N-H bend (Amide II) | |

| Aromatic Ring | C=C stretch |

| Carbon-Iodine | C-I stretch |

| Note: These are general ranges and the exact positions of the bands for this compound may vary. |

Advanced Spectroscopic Probes for Reaction Monitoring

Advanced spectroscopic techniques can be employed as in-line probes for real-time monitoring of chemical reactions involving this compound. nih.gov This is a key aspect of Process Analytical Technology (PAT), which aims to ensure final product quality by designing and controlling manufacturing processes based on timely measurements. nih.gov

Spectroscopic methods such as FTIR, Raman, and NMR can be integrated into reaction vessels to track the consumption of reactants and the formation of products over time. This allows for:

Kinetic analysis: Determining reaction rates and mechanisms.

Process optimization: Identifying optimal reaction conditions (temperature, pressure, catalyst loading) to maximize yield and minimize impurities.

Endpoint determination: Accurately identifying the completion of the reaction.

Theoretical and Computational Chemistry Studies

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic structure and inherent reactivity of a molecule. For aromatic compounds like 2-(Aminocarbonyl)iodobenzoic acid, these calculations can predict key electronic parameters.

Detailed studies on analogous molecules, such as substituted aminobenzoic acids, demonstrate that DFT methods can effectively model electronic properties. researchgate.netrsc.org Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity; a smaller gap suggests higher reactivity. rsc.org

For a molecule like this compound, the distribution of these frontier orbitals would be influenced by the interplay of the electron-withdrawing carboxylic acid and iodine groups and the electron-donating potential of the amide group. Global reactivity descriptors, which are derived from the HOMO and LUMO energies, provide further quantitative measures of reactivity.

Table 1: Calculated Global Reactivity Descriptors for an Analogous Molecule (Nitrofurantoin–3-aminobenzoic acid cocrystal)

| Parameter | Value | Significance |

|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | 4.05 eV | Indicates chemical reactivity; a lower value suggests higher reactivity. |

| Chemical Hardness (η) | 2.025 eV | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 0.493 eV⁻¹ | The reciprocal of hardness; indicates higher reactivity. |

| Electronegativity (χ) | 3.845 eV | Measures the power of an atom or group to attract electrons. |

Data derived from studies on analogous cocrystal systems to illustrate typical computational outputs. rsc.org

Molecular Electrostatic Potential (MEP) maps are another key output. These maps visualize the charge distribution across the molecule, highlighting electron-rich areas (nucleophilic sites) and electron-poor areas (electrophilic sites). For this compound, the oxygen atoms of the carbonyl and carboxyl groups would be expected to be regions of high negative potential, while the hydrogens of the amide and carboxyl groups would be areas of positive potential.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and characterizing the high-energy transition states that govern reaction rates. rsc.org For reactions involving this compound, such as its synthesis or its use as a precursor, computational methods can provide a step-by-step mechanistic understanding. orientjchem.orgyoutube.com

The process typically involves:

Reactant and Product Optimization: The geometries of the starting materials and final products are computationally optimized to find their lowest energy structures.

Transition State (TS) Search: Specialized algorithms are used to locate the geometry of the transition state connecting reactants and products. This is a first-order saddle point on the potential energy surface. youtube.comresearchgate.net

Frequency Calculation: A frequency calculation is performed on the located TS geometry. A valid transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate. youtube.com

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified TS correctly connects the desired species.

These calculations yield the activation energy (the energy difference between the reactants and the transition state), which is the primary determinant of the reaction rate. This approach allows chemists to compare different potential mechanisms (e.g., concerted vs. stepwise) and understand the role of catalysts. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The presence of rotatable bonds—specifically the C-C bond connecting the carboxylic acid and the C-N bond of the amide group to the benzene (B151609) ring—means that this compound can exist in multiple conformations. Conformational analysis is the systematic study of these different spatial arrangements and their relative energies. Computational methods can scan the potential energy surface by rotating these bonds to identify the most stable (lowest energy) conformers.

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time. rsc.org By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its flexibility, vibrational motions, and interactions with its environment (e.g., solvent molecules). rsc.org For this compound, MD could be used to understand how its conformation changes in solution and how intermolecular interactions, such as hydrogen bonding between the amide and carboxyl groups, influence its structural preferences. nih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic data. By calculating properties related to how the molecule interacts with electromagnetic radiation, theoretical spectra can be generated and compared with experimental results. This comparison is crucial for validating the accuracy of the computational methods and for aiding in the interpretation of experimental data. unibo.it

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts of the molecule. researchgate.net Comparing these predicted shifts with experimental values helps in assigning the signals to specific atoms in the molecule.

Vibrational Spectroscopy (IR and Raman): Quantum chemical calculations can determine the vibrational frequencies and intensities of a molecule's normal modes. rsc.org The calculated frequencies correspond to the peaks in the Infrared (IR) and Raman spectra. A good agreement between the theoretical and experimental spectra confirms the molecular structure and the accuracy of the computational model. sns.it

Table 2: Illustrative Comparison of Experimental vs. Calculated Vibrational Frequencies for an Analogous Compound

| Vibrational Mode | Experimental IR (cm⁻¹) | Calculated (DFT) IR (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H Stretch | 3186 | 3190 | Amide N-H group vibration |

| C=O Stretch | 1702 | 1710 | Carbonyl C=O group vibration |

| O-H Stretch | 2358 | 2365 | Carboxylic acid O-H vibration |

Data adapted from studies on similar functionalized benzoic acids to illustrate the principle. rsc.orgnih.gov

The high accuracy of modern DFT methods, especially when paired with appropriate basis sets, often allows for predictions that are in excellent agreement with experimental findings. sns.it

Computational Design of Novel Derivatives and Applications

Computational chemistry enables the in silico design of novel molecules by modifying a parent structure and predicting the properties of the resulting derivatives. rsc.org This is a cornerstone of modern drug discovery and materials science. nih.govnih.gov

Starting with the scaffold of this compound, new derivatives can be designed by computationally introducing different functional groups at various positions on the benzene ring. For each designed derivative, properties can be predicted:

Electronic Properties: How does the modification alter the HOMO-LUMO gap or charge distribution?

Reactivity: Is the new derivative more or less reactive towards a specific reaction?

Biological Activity: Molecular docking simulations can predict how well a derivative binds to the active site of a target protein, such as an enzyme or receptor. The docking score and binding free energy provide an estimate of its potential biological efficacy. nih.gov

Physicochemical Properties: Properties like solubility and lipophilicity (logP) can be calculated to assess the drug-likeness of the designed compounds.

This computational pre-screening allows researchers to prioritize a small number of the most promising candidates for actual synthesis and experimental testing, saving significant time and resources. nih.gov

Future Directions and Emerging Research Frontiers

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The principles of green chemistry are increasingly shaping the landscape of chemical synthesis, compelling a shift towards more environmentally benign processes. wjpmr.comresearchgate.net Future research on 2-(aminocarbonyl)iodobenzoic acid will undoubtedly prioritize the development of sustainable and eco-friendly synthetic methodologies.

Current synthetic routes often rely on traditional methods that may involve hazardous reagents and generate significant waste. wjpmr.com A promising avenue for greener synthesis is the adoption of biocatalysis. The use of enzymes in organic synthesis offers high selectivity under mild reaction conditions, often in aqueous media. mdpi.com For instance, the enzymatic ring-opening of cyclic anhydrides with amines, catalyzed by lipases, could provide a green alternative for the formation of the amide bond in this compound. Furthermore, amino acids themselves are being explored as bio-organocatalysts for various polymerization reactions, an approach that could be adapted for the synthesis of derivatives of this compound. rsc.org

Another key area of development is the replacement of hazardous solvents and reagents. Research into solvent-free reaction conditions or the use of greener solvents like water or deep eutectic solvents is a significant trend. nih.govejcmpr.com For example, a palladium-catalyzed aminocarbonylation of aryl iodides has been successfully achieved in deep eutectic solvents, suggesting a potential sustainable route for synthesizing amides from iodoaromatic compounds. nih.gov Moreover, the use of hydrogen peroxide as a clean oxidizing agent for the iodination of 2-aminobenzoic acid has been patented, offering a more environmentally friendly alternative to traditional iodinating agents. google.com

| Green Chemistry Approach | Potential Application in this compound Synthesis | Reference |

| Biocatalysis | Enzymatic synthesis of the amide bond from a corresponding anhydride (B1165640) and amine. | mdpi.com |

| Bio-organocatalysis | Use of amino acids as catalysts for derivatization reactions. | rsc.org |

| Green Solvents | Application of deep eutectic solvents in carbonylation reactions. | nih.gov |

| Clean Oxidants | Utilization of hydrogen peroxide for the iodination step. | google.com |

Expansion of Reaction Scope and Substrate Generality

The reactivity of the aryl iodide moiety in this compound makes it an ideal candidate for a variety of cross-coupling reactions, which are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. Future research will focus on expanding the scope of these reactions and the range of compatible substrates.

The Sonogashira and Heck coupling reactions are prime examples of transformations that could be further explored with this compound. The Sonogashira reaction, which couples terminal alkynes with aryl halides, could be employed to introduce alkynyl functionalities, opening pathways to complex molecular architectures. organic-chemistry.orgwikipedia.orglibretexts.orgnih.gov Similarly, the Heck reaction offers a method for the arylation of alkenes, providing access to a diverse array of substituted styrenyl derivatives. ibs.re.kr The development of robust and recyclable catalyst systems, such as Pd-Fe3O4 heterodimeric nanocrystals, will be crucial for making these reactions more practical and sustainable. ibs.re.kr

A significant area of future investigation will be the late-stage functionalization of complex molecules using this compound as a scaffold. The ability to introduce diverse functionalities onto a molecule in the final steps of a synthesis is highly valuable in drug discovery and materials science. Research into expanding the substrate scope to include a wider variety of functional groups and heterocyclic systems will be a key objective.

| Cross-Coupling Reaction | Potential Application with this compound | Key Features | Reference |

| Sonogashira Coupling | Introduction of alkyne moieties. | Mild reaction conditions, formation of C-C bonds. | organic-chemistry.orgwikipedia.orglibretexts.orgnih.gov |

| Heck Coupling | Synthesis of substituted styrenyl derivatives. | Arylation of alkenes, versatile C-C bond formation. | ibs.re.kr |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound chemistry with modern synthetic technologies like flow chemistry and automated synthesis platforms represents a significant frontier. These technologies offer numerous advantages over traditional batch processing, including enhanced safety, improved reproducibility, and the potential for high-throughput screening and optimization. researchgate.netethz.chnih.govbohrium.com

Flow chemistry, where reactions are carried out in a continuously flowing stream, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields and purities, as well as the ability to safely handle hazardous intermediates. The synthesis of amide-containing compounds, a key feature of this compound, is an area where automated flow platforms are already making a significant impact. researchgate.netethz.ch Automated systems can perform reactions, work-up, and purification in a sequential and unattended manner, greatly accelerating the synthesis of compound libraries.

Future research will likely involve the development of dedicated flow chemistry protocols for the synthesis and derivatization of this compound. This could include the in-line generation of reactive intermediates and their immediate use in subsequent transformations, a concept known as telescoping. The combination of flow chemistry with machine learning algorithms for reaction optimization is another exciting prospect that could rapidly advance the discovery of new reactions and molecules based on this scaffold. dtic.mil

Exploration of Novel Catalytic Cycles and Synergistic Systems

The development of novel catalytic cycles and synergistic catalytic systems holds immense potential for unlocking new reactivity patterns for this compound. Synergistic catalysis, where two or more catalysts work in concert to promote a transformation that is not possible with either catalyst alone, is a rapidly growing field.

One area of interest is the C-H activation of the aromatic ring of this compound. While the iodide provides a reactive handle for cross-coupling, direct functionalization of the C-H bonds would offer a more atom-economical approach to derivatization. The development of catalysts that can selectively activate specific C-H bonds in the presence of the other functional groups would be a significant breakthrough.

Furthermore, the design of novel ligands for transition metal catalysts can dramatically influence the outcome of a reaction. Future research will focus on creating ligands that can enhance the reactivity, selectivity, and stability of catalysts used in reactions involving this compound. This could lead to the development of more efficient and sustainable catalytic processes. The preparation of iodo-derivatives of related sulfonamides has been shown to be influenced by the reaction solvent, suggesting that the reaction medium can play a crucial role in directing the outcome of a reaction. nih.gov

Potential in Materials Science and Advanced Functional Molecules

The unique structural features of this compound make it an attractive building block for the synthesis of advanced functional materials. The aromatic core, coupled with the potential for extensive derivatization, opens up possibilities for creating molecules with interesting electronic and photophysical properties.

One promising application is in the development of conducting polymers. The electropolymerization of aminobenzoic acids has been shown to produce conducting polymer films. researchgate.netcapes.gov.bruc.pt By incorporating the iodo-substituent, it may be possible to further tune the electronic properties of these materials or to use the iodide as a handle for post-polymerization modification. The development of conductive polymer blends is also an active area of research. dtic.mil

Another exciting frontier is the synthesis of functional dyes and pigments. researchgate.net The chromophoric properties of aromatic systems can be modulated by the introduction of various substituents. The versatile reactivity of this compound could be harnessed to create a library of novel dyes with applications in areas such as organic light-emitting diodes (OLEDs) and sensors. researchgate.net The synthesis of asymmetric anthracene (B1667546) derivatives for use as electron-transporting materials in OLEDs highlights the potential for tailored aromatic compounds in this field. researchgate.net

| Potential Application Area | Relevant Research Finding | Reference |

| Conducting Polymers | Electropolymerization of aminobenzoic acids. | researchgate.netcapes.gov.bruc.pt |

| Functional Dyes and Pigments | Design and application of functional dyes in optoelectronics. | researchgate.net |

| Organic Light-Emitting Diodes (OLEDs) | Use of asymmetric anthracene derivatives as electron-transporting materials. | researchgate.net |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(Aminocarbonyl)iodobenzoic acid, and how do reaction parameters (e.g., temperature, pH) affect yield?

- Methodological Answer : A two-step synthesis is typically used:

Diazotization : React 2-aminobenzoic acid with NaNO₂ in acidic conditions to form a diazonium salt .

Iodination : Substitute the diazonium group with iodide (e.g., using KI) to yield 2-iodobenzoic acid. Subsequent coupling with an aminocarbonyl group may involve carbodiimide-mediated amidation .

- Key Parameters : Low temperatures (0–5°C) prevent diazonium salt decomposition. Excess iodide improves substitution efficiency.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and the carboxylic acid proton (δ ~12 ppm). The iodine substituent causes deshielding in adjacent carbons .

- IR : Confirm the carboxylic acid (C=O stretch ~1700 cm⁻¹) and amide (N-H stretch ~3300 cm⁻¹) groups .

- MS : Molecular ion peaks (e.g., [M+H]⁺) should match the molecular weight (C₈H₆INO₃: ~307 g/mol) .

Q. What safety precautions are critical when handling this compound in the laboratory?

- Methodological Answer :

- Storage : Protect from light in airtight containers at ambient temperatures to prevent photolytic decomposition .

- Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid acidic conditions that may release toxic iodine vapors .

Advanced Research Questions

Q. What mechanistic role does this compound play in radical-mediated reactions, and how does its stability under UV irradiation impact experimental design?

- Methodological Answer :

- Radical Generation : The iodine atom can act as a radical initiator under UV light, similar to 4-iodobenzoic acid, which generates C₆H₄COOH radicals during photolysis .

- Stability Considerations : UV irradiation experiments require inert atmospheres (N₂/Ar) to suppress unwanted side reactions. Monitor reaction progress with ESR spectroscopy to detect radical intermediates .

Q. How do computational models (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions compared to halogenated analogs?

- Methodological Answer :

- DFT Studies : Calculate bond dissociation energies (BDEs) for the C-I bond to assess its suitability as a leaving group. Compare with fluoro/bromo analogs to predict reaction rates .

- Reactivity Trends : Iodine’s lower electronegativity and larger atomic radius enhance oxidative addition in Pd-catalyzed couplings, but steric hindrance from the aminocarbonyl group may reduce efficiency .

Q. What analytical challenges arise in quantifying byproducts during the synthesis of this compound, and how can they be resolved?

- Methodological Answer :

- Byproduct Identification : Use HPLC-MS to detect impurities like deiodinated products (e.g., benzoic acid derivatives) or unreacted intermediates .

- Purification : Optimize column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to isolate the target compound .

Data Contradictions and Resolution

Q. Conflicting reports on the photostability of iodobenzoic acid derivatives: How can researchers reconcile discrepancies?

- Analysis :

- shows 4-iodobenzoic acid generates radicals under UV, while suggests stability under recommended storage. Contradictions arise from experimental conditions (e.g., aqueous vs. anhydrous environments).

- Resolution : Conduct stability tests under controlled conditions (pH, solvent, light intensity) and compare degradation kinetics .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.